2-(4-Acetoxyphenyl)benzothiophene

Vue d'ensemble

Description

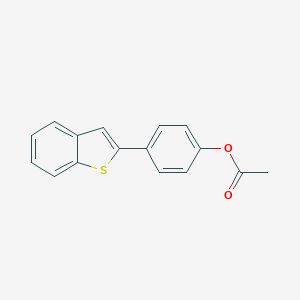

2-(4-Acetoxyphenyl)benzothiophene is a chemical compound with the molecular formula C16H12OS. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom. This compound is known for its unique structural features, which include a benzothiophene core substituted with a 4-acetoxyphenyl group. The compound has a molecular weight of 252.33 g/mol and is often used in various scientific research applications due to its interesting chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetoxyphenyl)benzothiophene typically involves the reaction of benzothiophene with 4-acetoxyphenyl derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where benzothiophene is coupled with a 4-acetoxyphenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of high-pressure reactors and continuous flow systems to enhance the efficiency of the reaction .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(4-Acetoxyphenyl)benzothiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol, thioether derivatives.

Substitution: Various substituted benzothiophene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

2-(4-Acetoxyphenyl)benzothiophene has been studied for its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests it may exhibit significant pharmacological effects.

- Cholinesterase Inhibition : Recent studies have investigated the compound's ability to inhibit cholinesterases, enzymes that play a crucial role in neurotransmission. Compounds derived from benzothiophene scaffolds have shown promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of Alzheimer's disease. For example, certain derivatives demonstrated IC50 values comparable to standard inhibitors like galantamine .

| Compound | IC50 (μM) AChE | IC50 (μM) BChE |

|---|---|---|

| 5f | 62.1 | - |

| 5h | - | 24.35 |

- Anticancer Activity : Other studies have highlighted the potential anticancer properties of benzothiophene derivatives, including this compound, through mechanisms involving apoptosis induction and cell cycle arrest.

Material Science

The compound is being explored for its utility in developing new materials with specific electronic and optical properties.

- Organic Electronics : Due to its conjugated structure, this compound is investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films makes it suitable for these applications.

Agricultural Research

In agriculture, compounds similar to this compound are examined for their potential as plant growth regulators or herbicides.

- Herbicidal Activity : Research indicates that benzothiophene derivatives can affect plant growth by mimicking natural auxins. This property allows them to be tested as herbicides or growth regulators that can selectively inhibit unwanted vegetation while promoting crop growth.

Case Study 1: Cholinesterase Inhibition

A study focused on synthesizing a series of benzothiophene-chalcone hybrids demonstrated the effectiveness of these compounds in inhibiting AChE and BChE. The best-performing compounds exhibited IC50 values suggesting they could serve as leads for further drug development targeting neurodegenerative diseases .

Case Study 2: Material Development

Research into the use of benzothiophenes in organic electronics has shown that modifications to the core structure can significantly enhance charge transport properties, making them suitable candidates for OLED applications .

Mécanisme D'action

The mechanism of action of 2-(4-Acetoxyphenyl)benzothiophene involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit cell proliferation by inducing apoptosis and cell cycle arrest. It binds to the active site of certain enzymes or receptors, such as the vascular endothelial growth factor receptor 2 (VEGFR2), thereby blocking the signaling pathways essential for cancer cell survival and growth .

Comparaison Avec Des Composés Similaires

2-(4-Acetoxyphenyl)benzothiophene can be compared with other benzothiophene derivatives, such as:

Raloxifene: Used in the treatment of breast cancer and osteoporosis.

Sertaconazole: An antifungal agent.

Zileuton: An anti-inflammatory drug used in the treatment of asthma.

Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. Unlike other benzothiophene derivatives, the presence of the 4-acetoxyphenyl group enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Activité Biologique

2-(4-Acetoxyphenyl)benzothiophene is an organic compound belonging to the benzothiophene class, characterized by a benzene ring fused to a thiophene ring. The presence of an acetoxy group at the para position of the phenyl ring enhances its chemical reactivity and potential biological activity. This compound has attracted interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process, including Suzuki coupling followed by acetylation. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the compound.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Structure-Activity Relationship

The biological activity of benzothiophenes, including this compound, is influenced by their structural features. The acetoxy substitution enhances solubility and reactivity, potentially increasing pharmacological activity compared to other benzothiophenes. A comparative analysis of structurally similar compounds reveals diverse biological profiles based on their substituents.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(4-Hydroxyphenyl)benzothiophene | Structure | Hydroxyl group enhances solubility and biological activity |

| 4-Methoxybenzo[b]thiophene | Structure | Methoxy group increases electron density, affecting reactivity |

| 3-(4-Acetoxyphenyl)-benzo[b]thiophene | Structure | Different substitution pattern alters pharmacological profile |

Case Studies

Several studies have been conducted on related compounds that provide insights into the potential biological activity of this compound:

- Anti-inflammatory Study : In vitro experiments demonstrated that compounds with similar structures inhibited nitric oxide production in activated macrophages, suggesting a pathway for anti-inflammatory effects.

- Cholinesterase Inhibition Research : A study focused on benzothiophene-chalcone hybrids revealed significant inhibition against AChE and BChE, with implications for treating neurodegenerative diseases like Alzheimer's. The best-performing compound had an IC50 comparable to established inhibitors like galantamine .

- Potential Applications in Material Science : Beyond medicinal applications, this compound has been explored as an organic hole-transporting material in OLEDs due to its thermal stability and electronic properties.

Propriétés

IUPAC Name |

[4-(1-benzothiophen-2-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2S/c1-11(17)18-14-8-6-12(7-9-14)16-10-13-4-2-3-5-15(13)19-16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRGTVQDDWWSMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432314 | |

| Record name | 4-(1-Benzothiophen-2-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132932-62-8 | |

| Record name | 4-(1-Benzothiophen-2-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.